N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a difluorobenzoyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Difluorobenzoyl Intermediate: The starting material, 2,4-difluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with Phenylsulfonamide: The acid chloride is then reacted with phenylsulfonamide in the presence of a base such as triethylamine to form the intermediate 2-(2,4-difluorobenzoyl)phenylsulfonamide.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The phenyl rings and the acetamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation: Products include oxidized phenyl rings or acetamide derivatives.
Reduction: Products include reduced phenyl rings or amine derivatives.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The difluorobenzoyl group and the sulfonamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(3,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- N-[2-(4-{[(2,4-Difluorophenyl)carbamoyl]sulfamoyl}phenyl)ethyl]-2,5-difluorobenzamide
Uniqueness
N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific substitution pattern on the benzoyl and sulfonamide groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
827576-97-6 |
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Molecular Formula |
C21H16F2N2O4S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[4-[[2-(2,4-difluorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H16F2N2O4S/c1-13(26)24-15-7-9-16(10-8-15)30(28,29)25-20-5-3-2-4-18(20)21(27)17-11-6-14(22)12-19(17)23/h2-12,25H,1H3,(H,24,26) |
InChI Key |
YXPIMUNGKKJYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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